Enhanced Lipophilicity (XLogP3) of 2-Benzyl-2-methylpyrrolidine for Superior CNS Penetration Potential vs. Simpler Analogs
The compound exhibits a computed partition coefficient (XLogP3-AA) of 2.5, indicating higher lipophilicity compared to its closest analogs. This property is a critical determinant for passive blood-brain barrier (BBB) permeability. The difference of +0.2 log units over 2-Benzylpyrrolidine and a substantial +1.8 log units over 2-Methylpyrrolidine suggests a significantly improved ability to partition into lipid membranes, a key requirement for CNS drug candidates [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-Benzylpyrrolidine: 2.3; 2-Methylpyrrolidine: 0.7 |
| Quantified Difference | +0.2 vs. 2-Benzylpyrrolidine; +1.8 vs. 2-Methylpyrrolidine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
For procurement in CNS drug discovery programs, a higher XLogP3 within a moderate range (1-5) directly correlates with enhanced passive membrane permeability, making this scaffold a more valuable starting point for lead optimization.
- [1] PubChem. 2-Benzyl-2-methylpyrrolidine, 2-Benzylpyrrolidine, 2-Methylpyrrolidine. Computed Properties (XLogP3-AA). View Source
